molecular formula C14H18ClN3O2 B12957988 1-Cbz-2-(cyanomethyl)piperazine Hydrochloride

1-Cbz-2-(cyanomethyl)piperazine Hydrochloride

Cat. No.: B12957988
M. Wt: 295.76 g/mol
InChI Key: ZGVOKAJRQLORSV-UHFFFAOYSA-N
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Description

Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H18ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a cyanomethyl group, and a benzyl ester, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with benzyl chloroformate and cyanomethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 20-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

In industrial settings, the production of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine.

    Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides[][3].

Major Products Formed

    Oxidation: Formation of benzyl 2-(cyanomethyl)piperazine-1-carboxylate oxides.

    Reduction: Formation of benzyl 2-(aminomethyl)piperazine-1-carboxylate.

    Substitution: Formation of various substituted benzyl 2-(cyanomethyl)piperazine-1-carboxylates[][3].

Scientific Research Applications

Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .

Properties

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

benzyl 2-(cyanomethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H17N3O2.ClH/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,16H,6,8-11H2;1H

InChI Key

ZGVOKAJRQLORSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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